

In-Depth Technical Guide to 2-Acetylamino-5-bromo-6-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylamino-5-bromo-6-methylpyridine

Cat. No.: B057760

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **2-Acetylamino-5-bromo-6-methylpyridine** (also known as N-(5-bromo-6-methylpyridin-2-yl)acetamide). Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide summarizes the known physical and chemical characteristics of the compound. It also presents a generalized synthesis protocol based on established chemical reactions for analogous compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Properties

2-Acetylamino-5-bromo-6-methylpyridine is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring functionalized with an acetamino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 6-position.

Physical and Chemical Data

A summary of the key physical and chemical properties of **2-Acetylamino-5-bromo-6-methylpyridine** is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ BrN ₂ O	[1][2]
Molecular Weight	229.07 g/mol	[1][2]
CAS Number	142404-84-0	[1][2]
Melting Point	154-158 °C	[3]
Appearance	Solid (form not specified)	Inferred from melting point
Solubility	Data not available	

Spectral Data

As of the latest literature review, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2-Acetylamino-5-bromo-6-methylpyridine** is not readily available in public databases. Researchers are advised to perform their own spectral analysis for structural confirmation and purity assessment upon synthesis.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **2-Acetylamino-5-bromo-6-methylpyridine** is not explicitly documented in readily available literature, a standard N-acetylation of the corresponding amine precursor, 2-Amino-5-bromo-6-methylpyridine, can be employed. The following is a generalized protocol based on common laboratory practices for the acetylation of aromatic amines.

Materials and Equipment

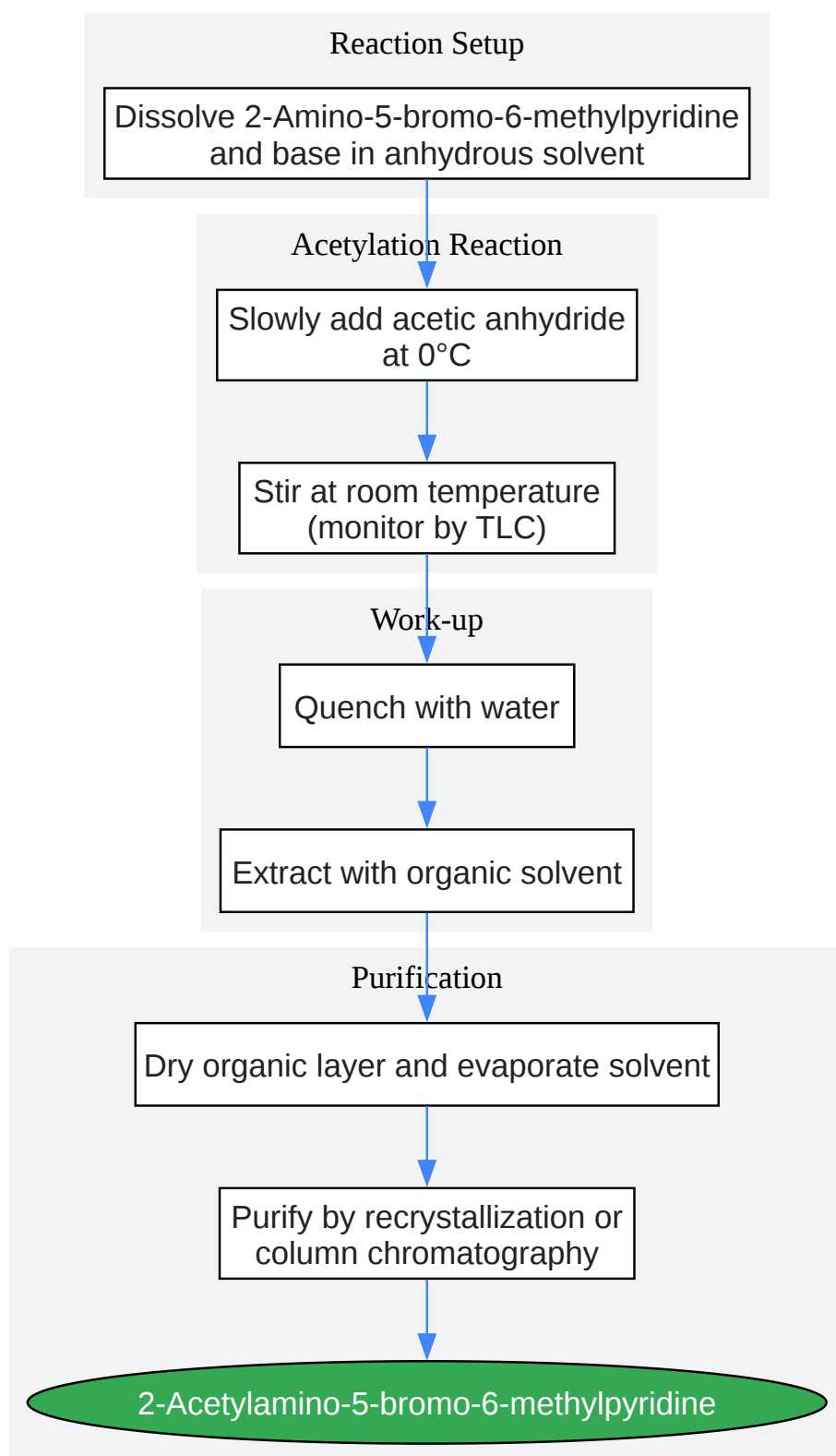
- 2-Amino-5-bromo-6-methylpyridine
- Acetic anhydride
- Pyridine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Round-bottom flask

- Magnetic stirrer
- Dropping funnel
- Ice bath
- Standard laboratory glassware for workup and purification
- Rotary evaporator
- Purification apparatus (e.g., column chromatography or recrystallization setup)

Experimental Procedure

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 2-Amino-5-bromo-6-methylpyridine in a suitable anhydrous aprotic solvent such as dichloromethane. Add a slight excess of a base, like pyridine, to the solution.
- **Addition of Acetylating Agent:** Cool the reaction mixture in an ice bath. Slowly add a slight molar excess of acetic anhydride to the stirred solution via a dropping funnel.
- **Reaction:** Allow the reaction mixture to stir at 0°C for approximately 30 minutes, and then let it warm to room temperature. Continue to stir the reaction for several hours, monitoring its progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete (as indicated by the consumption of the starting amine), quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- **Purification:** Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Synthesis Workflow



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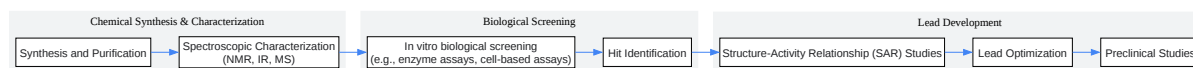
Caption: Generalized workflow for the synthesis of **2-Acetylamino-5-bromo-6-methylpyridine**.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, pharmacological relevance, or involvement in any signaling pathways of **2-Acetylamino-5-bromo-6-methylpyridine**. Substituted pyridines are a broad class of compounds with diverse biological activities, and this particular molecule may serve as a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its potential biological targets and mechanisms of action.

Future Research Directions

Given the lack of data, the following logical steps for future research can be proposed to explore the potential of this compound in drug development.



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Caption: Logical workflow for the investigation of the drug development potential of the title compound.

Conclusion

2-Acetylamino-5-bromo-6-methylpyridine is a chemical compound with defined basic physical properties. However, a comprehensive understanding of its chemical and biological characteristics is currently limited by the lack of available experimental data. This guide provides a summary of the known information and a generalized synthesis protocol to facilitate further research. The exploration of its spectral properties, solubility, and biological activity is essential for unlocking its potential in medicinal chemistry and drug discovery.

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- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Acetylamino-5-bromo-6-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057760#2-acetylamino-5-bromo-6-methylpyridine-chemical-properties\]](https://www.benchchem.com/product/b057760#2-acetylamino-5-bromo-6-methylpyridine-chemical-properties)

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